DPBX-L-Dopa
CAS No.:
Cat. No.: VC1560126
Molecular Formula: C21H20BNO4
Molecular Weight: 361.204
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H20BNO4 |
---|---|
Molecular Weight | 361.204 |
IUPAC Name | (S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one |
Standard InChI | InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1 |
Standard InChI Key | DHVNVRFTHFDFNG-SFHVURJKSA-N |
SMILES | O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
DPBX-L-Dopa is classified as a Dopaboroxazolidone, a boron-containing derivative of levodopa. Its chemical formula is C21H20BNO4 with a molecular weight of 361.2 . The compound features a tri/tetra-coordinated boron atom within a boroxazolidone structure, which appears to be critical for its unique pharmacological properties . The chemical structure is represented by the SMILES notation: O=C1C@H[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1 .
Structural Differences from Levodopa
Unlike traditional levodopa (3,4-dihydroxy-L-phenylalanine), which has a relatively simple amino acid structure, DPBX-L-Dopa incorporates a boron atom within a more complex molecular framework. This structural modification appears to significantly alter its receptor binding profile while maintaining the dopaminergic properties essential for therapeutic effects in Parkinson's disease . The incorporation of boron creates a unique pharmacophore that influences both binding affinity and selectivity at dopamine receptors.
Mechanism of Action
Receptor Interactions
Docking simulations have revealed that DPBX-L-Dopa demonstrates higher affinity for D2 Dopamine receptors (D2DR) compared to standard levodopa . Essential interactions with residues in the third and sixth transmembrane domains of the D2DR appear to be crucial for inducing and stabilizing interactions in the active receptor state . These molecular interactions likely contribute to the compound's efficacy in experimental models of Parkinson's disease.
Non-Catecholamine Receptor Activity
Beyond its dopaminergic properties, DPBX-L-Dopa has been identified as a bladder relaxant that works through non-catecholamine receptors . This suggests a dual mechanism of action that could potentially broaden its therapeutic applications beyond those of traditional levodopa. The ability to interact with multiple receptor systems may provide advantages in treating complex conditions where multiple neurotransmitter systems are involved.
Experimental Research Findings
Parkinson's Disease Models
In a murine model of Parkinson's disease, DPBX-L-Dopa demonstrated efficacy comparable to levodopa in reducing MPTP-induced parkinsonism . This beneficial effect was disrupted when animals were pre-treated with risperidone, a D2DR antagonist, confirming that the therapeutic action is mediated primarily through D2 dopamine receptors . These findings provide important validation of the theoretical predictions regarding DPBX-L-Dopa's receptor interactions.
Neuroprotective Effects
Beyond symptom management, DPBX-L-Dopa showed promising neuroprotective properties in experimental models. The compound limited neuronal loss in the substantia nigra in a manner similar to levodopa administration . This suggests potential disease-modifying effects that could slow progression in addition to providing symptomatic relief.
Comparative Analysis with Standard Levodopa
Receptor Binding Profile
Table 1: Comparison of DPBX-L-Dopa and Levodopa Properties
Theoretical modeling has shown that DPBX-L-Dopa demonstrates higher affinity for D2 dopamine receptors compared to traditional levodopa . This enhanced receptor targeting may contribute to its efficacy in experimental models and could potentially translate to improved clinical outcomes with potentially modified side effect profiles.
Functional Efficacy
Current Research Limitations
Clinical Evidence Gap
While preclinical data for DPBX-L-Dopa appears promising, there is currently limited information available regarding human clinical trials or applications. The transition from experimental models to clinical use requires extensive additional research to establish safety, optimal dosing, pharmacokinetics, and efficacy in human subjects with Parkinson's disease or other relevant conditions.
Future Research Directions
Clinical Development Pathway
Future research should focus on translating the promising preclinical findings into clinical applications. This would involve human pharmacokinetic studies, dose-finding trials, and eventually controlled clinical trials comparing DPBX-L-Dopa to standard levodopa therapy in patients with Parkinson's disease. Specific attention should be paid to motor fluctuations, dyskinesias, and quality of life outcomes.
Expanded Applications
Given the compound's dual activity on dopamine receptors and as a bladder relaxant, exploration of its efficacy in conditions beyond Parkinson's disease may be warranted. This could include investigation in other movement disorders, bladder dysfunction conditions, and potentially other neurological or psychiatric conditions where dopamine modulation plays a role.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume